molecular formula C15H10N4 B2449889 2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile CAS No. 302936-41-0

2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile

Cat. No. B2449889
CAS RN: 302936-41-0
M. Wt: 246.273
InChI Key: MZQATQPCYMDQSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile” were not found, similar compounds have been synthesized through various methods. For instance, the synthesis of 2-[2-(4-R-benzoyl)hydrazinylidene]-4-oxobutanoic acids was expanded, and their intramolecular cyclization in the presence of propionic anhydride was studied .

Scientific Research Applications

Mitochondrial Uncoupling Agent

FCCP is a potent uncoupler of oxidative phosphorylation in mitochondria. By transporting protons across cell membranes, it disrupts ATP synthesis. At a concentration of 40 μM, FCCP induces complete depolymerization of microtubules. It achieves this by increasing intracellular pH via the disruption of the mitochondrial H+ gradient and impairing the binding of microtubule-associated proteins .

Bioenergetics and Metabolic Studies

FCCP is a valuable tool for investigating cellular metabolism. It allows researchers to measure mitochondrial respiration rates, assess proton leak, and study energy balance. Its use in metabolic profiling contributes to our understanding of metabolic diseases.

properties

IUPAC Name

2-[(4-phenylphenyl)hydrazinylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4/c16-10-15(11-17)19-18-14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQATQPCYMDQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NN=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenylphenyl)hydrazinylidene]propanedinitrile

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